molecular formula C13H16N4OS B4570851 N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B4570851
M. Wt: 276.36 g/mol
InChI Key: KNTYXWYVFFYPLS-UHFFFAOYSA-N
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Description

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide is 276.10448232 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Chemotherapy

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide, as part of the thiadiazole derivatives, has shown potential in cancer chemotherapy. Studies have indicated that compounds like 2-ethylamino-1,3,4-thiadiazole, an analog of niacin, exhibit carcinostatic effects against certain tumors. These compounds act as niacin antagonists, influencing tumor growth and treatment efficacy (Shapiro et al., 1957).

Aquaporin Inhibition and Ischemic Cerebral Edema

Research has explored the role of thiadiazole derivatives in inhibiting aquaporins, which are integral in water transport across cell membranes. A specific compound, 2-(nicotinamide)-1,3,4-thiadiazole (TGN-020), has been investigated for its potential in reducing brain edema associated with cerebral ischemia, showing promising results in animal models (Igarashi et al., 2010).

Antimicrobial and Anti-inflammatory Activity

Thiadiazoles, including derivatives of nicotinamide, have been recognized for their antimicrobial and anti-inflammatory activities. These compounds, through structural modifications, exhibit various biological activities, which are crucial in developing new therapeutic agents (Burnett et al., 2015).

Purine Metabolism

Studies have shown that thiadiazole derivatives can influence purine metabolism. For instance, 2-ethylamino-1, 3, 4-thiadiazole has been found to increase the synthesis of purines de novo in developing chick embryos. This effect is modulated by nicotinamide and related compounds, suggesting a complex interaction with metabolic processes (Krakoff, 1964).

Properties

IUPAC Name

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-3-9(4-2)12-16-17-13(19-12)15-11(18)10-6-5-7-14-8-10/h5-9H,3-4H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTYXWYVFFYPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
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N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
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N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
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N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
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N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.